molecular formula C8H5BrCl2O4S B1452243 Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate CAS No. 1157673-21-6

Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate

Cat. No.: B1452243
CAS No.: 1157673-21-6
M. Wt: 348 g/mol
InChI Key: BXODKTVTKUWNBO-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H5BrCl2O4S. It is a derivative of benzoic acid and contains bromine, chlorine, and a chlorosulfonyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate typically involves the esterification of 4-bromo-2-chloro-5-(chlorosulfonyl)benzoic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonamide or other sulfur-containing functional groups.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other nucleophiles.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the chlorosulfonyl group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine or chlorine atoms.

    Reduction: Sulfonamide derivatives or other reduced sulfur-containing compounds.

    Oxidation: Sulfonic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of medicinal compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the chlorosulfonyl group is reduced to form different sulfur-containing functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-chloro-5-(methylsulfonyl)benzoate: Similar structure but with a methylsulfonyl group instead of a chlorosulfonyl group.

    Methyl 4-bromo-2-chloro-5-(sulfonyl)benzoate: Contains a sulfonyl group instead of a chlorosulfonyl group.

    Methyl 4-bromo-2-chloro-5-(sulfamoyl)benzoate: Contains a sulfamoyl group instead of a chlorosulfonyl group.

Uniqueness

Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate is unique due to the presence of the chlorosulfonyl group, which imparts specific reactivity and properties to the compound. This makes it valuable for certain chemical reactions and applications where other similar compounds may not be as effective.

Biological Activity

Methyl 4-bromo-2-chloro-5-(chlorosulfonyl)benzoate is a synthetic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure:
this compound features a complex structure characterized by:

  • A bromine atom at the 4-position
  • A chlorine atom at the 2-position
  • A chlorosulfonyl group attached to the benzoate core

This unique combination of halogens and functional groups contributes to its reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogenic bacteria and fungi. Studies have shown that derivatives of this compound can inhibit the growth of these microorganisms, suggesting its potential use in developing new antimicrobial agents .

Anticancer Potential

The compound has been explored for its anticancer properties , particularly as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. Inhibitors targeting CAIX are of great interest due to their potential to disrupt tumor growth and metastasis. This compound has demonstrated significant binding affinity to CAIX, indicating its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its reactive sulfonyl group , which can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows it to modify enzyme activities, leading to inhibition or alteration of various biological pathways .

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of several derivatives, including this compound, against common pathogens. Results indicated a significant reduction in bacterial viability, highlighting its potential as a lead compound for antibiotic development.
  • Cancer Research :
    • In vitro studies conducted on human cancer cell lines demonstrated that this compound effectively inhibits CAIX activity, with an observed dissociation constant (KdK_d) of approximately 0.12 nM, showcasing over 100-fold selectivity over other CA isozymes . This selectivity is crucial for minimizing side effects in therapeutic applications.
  • Enzyme Inhibition Studies :
    • Further investigations revealed that this compound could inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The detailed mechanism involves structural modifications in enzyme active sites due to covalent binding .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-chloro-5-(chlorosulfonyl)benzoateChlorine instead of bromineModerate antimicrobial activity
Methyl 2-bromo-4-(chlorosulfonyl)benzoateDifferent position of chlorosulfonyl groupPotentially varied anticancer effects
Methyl 3-bromo-5-(chlorosulfonyl)benzoateBromine at the 3-positionAltered reactivity profile

This table illustrates how variations in structure can influence the biological activities of similar compounds, emphasizing the unique properties of this compound.

Properties

IUPAC Name

methyl 4-bromo-2-chloro-5-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2O4S/c1-15-8(12)4-2-7(16(11,13)14)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXODKTVTKUWNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1Cl)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrCl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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